molecular formula C22H24BrNO5 B1398278 (2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-39-0

(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1398278
CAS RN: 1354487-39-0
M. Wt: 462.3 g/mol
InChI Key: KCMUWRSJGZGCRP-WMZOPIPTSA-N
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Description

(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C22H24BrNO5 and its molecular weight is 462.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption Studies

Compounds similar to the one mentioned are studied for their sorption behaviors, particularly in environmental sciences where their interactions with soil, organic matter, and minerals are of interest. For instance, Werner et al. (2012) reviewed experiments on the sorption of phenoxy herbicides like 2,4-D to soil and minerals, which is relevant for understanding the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).

Synthesis and Chemical Properties

Research into the synthesis and properties of bromo-biphenyl compounds, such as the work by Qiu et al. (2009) on 2-Fluoro-4-bromobiphenyl, provides insights into the methodologies for creating these compounds and their potential applications in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).

Pharmaceutical Applications

Compounds with bromo-biphenyl structures are often evaluated for their pharmacological properties. For example, studies on the stereochemistry of phenylpiracetam and its derivatives reveal the significance of structural variations on their pharmacological profile, suggesting potential applications in central nervous system (CNS) therapies (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).

Environmental Impact and Toxicology

Understanding the environmental impact and toxicology of bromo-biphenyl compounds is crucial for their safe use and disposal. Kimbrough (1972) discussed the toxicity of chlorinated hydrocarbons and related compounds, highlighting the importance of evaluating the environmental and health risks associated with these chemicals (Kimbrough, 1972).

properties

IUPAC Name

(2S,4S)-4-(4-bromo-2-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMUWRSJGZGCRP-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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